3-(Isoquinolin-1-YL)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
344334-31-2 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-isoquinolin-1-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)6-5-11-10-4-2-1-3-9(10)7-8-13-11/h1-4,7-8H,5-6H2,(H,14,15) |
InChI Key |
MZBGKUUUMZHXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Isoquinolin 1 Yl Propanoic Acid
Reactivity of the Isoquinoline (B145761) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring is a primary center of reactivity. This basicity allows it to readily participate in protonation, alkylation (quaternization), and oxidation reactions.
Quaternization: The nitrogen atom is expected to react as a nucleophile with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding quaternary isoquinolinium salts. This reaction typically proceeds by heating the isoquinoline derivative with the alkylating agent in a suitable solvent like acetonitrile (B52724) or DMF.
N-Oxide Formation: The isoquinoline nitrogen can be oxidized to form an N-oxide. This transformation is generally achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) (DCM). The resulting isoquinoline N-oxides are valuable intermediates for further functionalization of the heterocyclic ring. nih.govyoutube.com The synthesis of various isoquinoline N-oxides through different methodologies is well-documented, highlighting the feasibility of this reaction. nih.govyoutube.comscbt.com
Reactions Involving the Carboxylic Acid Moiety
The propanoic acid side chain offers a versatile handle for a variety of chemical transformations, including the formation of esters and amides, reduction to alcohols or aldehydes, and decarboxylation.
Esterification and Amidation Pathways
Esterification: The carboxylic acid can be converted to its corresponding esters through several standard methods. The most common is the Fischer-Speier esterification, which involves heating the acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). youtube.comorganic-chemistry.orggoogle.com Alternatively, the reaction can be carried out at room temperature using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.
Table 1: Expected Esterification Reactions
| Alcohol | Reagent/Catalyst | Expected Product |
| Methanol | H₂SO₄ (catalytic) | Methyl 3-(isoquinolin-1-yl)propanoate |
| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 3-(isoquinolin-1-yl)propanoate |
| Benzyl alcohol | DCC | Benzyl 3-(isoquinolin-1-yl)propanoate |
Amidation: The formation of amides from 3-(isoquinolin-1-yl)propanoic acid can be achieved by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, either by converting it to a more reactive species like an acyl chloride (using thionyl chloride, SOCl₂) or by using peptide coupling agents (e.g., DCC, HOBt, PyBOP). nih.govnih.gov For instance, reaction with benzylamine (B48309) in the presence of a coupling agent would be expected to yield N-benzyl-3-(isoquinolin-1-yl)propanamide. nih.govgoogle.commdpi.comresearchgate.net Studies on related heterocyclic systems, such as quinoline-3-carboxylic acids and 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide, have demonstrated successful amidation using these methods. nih.govresearchgate.netnih.gov
Table 2: Expected Amidation Reactions
| Amine | Reagent/Catalyst | Expected Product |
| Ammonia (B1221849) | DCC/HOBt | 3-(Isoquinolin-1-yl)propanamide |
| Benzylamine | DCC/HOBt | N-Benzyl-3-(isoquinolin-1-yl)propanamide |
| Morpholine | PyBOP | 1-(Morpholino)-3-(isoquinolin-1-yl)propan-1-one |
Reduction Reactions to Alcohols and Aldehydes
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. google.comnih.govyoutube.comkhanacademy.orgmasterorganicchemistry.com This reaction would convert this compound into 3-(isoquinolin-1-yl)propan-1-ol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. khanacademy.org
Stopping the reduction at the intermediate aldehyde stage is notoriously difficult because aldehydes are more susceptible to reduction than the starting carboxylic acid. This would necessitate the use of specialized and milder reducing agents under carefully controlled conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System
The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the site of reaction being dictated by the electronic nature of the ring system.
Electrophilic Aromatic Substitution (EAS): The isoquinoline ring is considered an electron-deficient system due to the electron-withdrawing effect of the nitrogen atom. Consequently, it is deactivated towards electrophilic attack compared to benzene (B151609). chemistrysteps.com Electrophilic substitution reactions, such as nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and halogenation (using Br₂/FeBr₃), occur preferentially on the electron-rich benzene ring rather than the pyridine (B92270) ring. libretexts.orgwikipedia.orgnih.gov The substitution is directed primarily to the C5 and C8 positions. The 1-propyl side chain is a weak activating group and an ortho-, para-director, but its influence is generally overcome by the strong deactivating and directing effects of the heterocyclic nitrogen.
Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the pyridine ring of isoquinoline is activated for nucleophilic attack. The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is C1. However, in this compound, this position is already substituted. Therefore, a typical SₙAr reaction, which requires a leaving group on the ring, is not feasible at this position. Attack by very strong nucleophiles, such as organolithium reagents (e.g., n-butyllithium), could potentially occur, but this would likely lead to addition rather than substitution. youtube.comyoutube.comwikipedia.org
Addition Reactions to the Isoquinoline Heterocycle
A characteristic reaction of isoquinolines is the Reissert reaction, which involves the addition of an acyl group and a cyanide group across the C1-N2 bond. In a typical Reissert reaction, isoquinoline is treated with an acyl chloride (e.g., benzoyl chloride) and a cyanide source, commonly potassium cyanide (KCN) in a two-phase system or trimethylsilyl (B98337) cyanide (TMSCN) in an anhydrous solvent. This yields an N-acyl-1-cyano-1,2-dihydroisoquinoline derivative, known as a Reissert compound. For this compound, the carboxylic acid functionality would likely need to be protected (e.g., as an ester) prior to the reaction to prevent it from reacting with the reagents. The resulting Reissert compounds are versatile intermediates for the synthesis of various 1-substituted isoquinolines.
Rearrangement Reactions and Associated Mechanisms
Extensive searches of chemical literature and databases did not yield specific examples of rearrangement reactions involving this compound. However, based on the functional groups present, several classical rearrangement reactions could theoretically be initiated, although their practical application to this molecule is not documented.
The carboxylic acid moiety, after conversion to a suitable derivative, could potentially undergo rearrangements such as the Curtius, Schmidt, or Hofmann rearrangements. These reactions are fundamental in organic chemistry for the conversion of carboxylic acids or their derivatives into amines with the loss of one carbon atom. For instance, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from the carboxylic acid, to an isocyanate, which can then be hydrolyzed to an amine. While the reagents for these transformations are well-known, their specific application to this compound has not been reported.
Mechanistic Studies of Key Synthetic Transformations
The synthesis of this compound would likely proceed through the construction of the isoquinoline ring system, a cornerstone of many pharmaceuticals and natural products. The Bischler-Napieralski reaction is a preeminent and mechanistically well-studied method for the formation of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.
The synthesis of this compound via a Bischler-Napieralski approach would commence with the acylation of a β-phenylethylamine derivative with a succinic anhydride (B1165640) derivative to form the necessary N-acyl precursor. This precursor would then undergo an intramolecular electrophilic aromatic substitution, catalyzed by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).
Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction.
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate when using phosphoryl chloride. The lone pair of the nitrogen atom attacks the phosphorus atom of POCl₃, followed by elimination of chloride and subsequent cyclization onto the electron-rich benzene ring. The resulting intermediate then eliminates the dichlorophosphoryl group and a proton to form the 3,4-dihydroisoquinoline (B110456) ring.
Mechanism II: An alternative and widely accepted mechanism involves the formation of a highly reactive nitrilium ion intermediate. The carbonyl oxygen of the amide is activated by the Lewis acid, facilitating its departure and the formation of the linear nitrilium ion. This electrophilic species then undergoes an intramolecular Friedel-Crafts-type reaction, attacking the aromatic ring to form a spiro intermediate. Subsequent rearomatization of the benzene ring leads to the formation of the dihydroisoquinoline product.
The choice of reaction conditions, including the specific dehydrating agent and temperature, can influence which mechanistic pathway is favored. For substrates with electron-donating groups on the aromatic ring, the reaction proceeds more readily due to the increased nucleophilicity of the ring, which facilitates the electrophilic attack by the nitrilium ion or the activated imine-ester. Following the cyclization, the resulting 3,4-dihydroisoquinoline-1-propanoic acid would be aromatized to this compound, typically through an oxidation step using a catalyst like palladium on carbon (Pd/C) or sulfur.
Derivatization and Analogue Synthesis Strategies Based on 3 Isoquinolin 1 Yl Propanoic Acid
Synthesis of Ester Derivatives for Research Applications
The conversion of the carboxylic acid moiety of 3-(isoquinolin-1-yl)propanoic acid into an ester is a fundamental derivatization strategy. Esterification can enhance lipophilicity, modulate solubility, and provide prodrugs that may improve pharmacokinetic profiles. The most common method for this transformation is the Fischer-Speier esterification.
Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed. For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid at reflux yields ethyl 3-(isoquinolin-1-yl)propanoate.
A similar methodology has been successfully applied to the related quinolin-2-one scaffold, where heating the parent acid with an alcohol like ethanol in the presence of a base such as potassium carbonate also affords the corresponding ethyl ester derivative frontiersin.org.
Table 1: Examples of Fischer Esterification Conditions
| Alcohol | Catalyst | Conditions | Product |
|---|---|---|---|
| Methanol (CH₃OH) | H₂SO₄ (cat.) | Reflux, 4-8 hours | Methyl 3-(isoquinolin-1-yl)propanoate |
| Ethanol (C₂H₅OH) | H₂SO₄ (cat.) | Reflux, 4-8 hours | Ethyl 3-(isoquinolin-1-yl)propanoate |
| Propan-1-ol | HCl (gas) | Room Temp to Reflux, 6-12h | Propyl 3-(isoquinolin-1-yl)propanoate |
| tert-Butanol | H₂SO₄ (cat.) | Reflux with Dean-Stark trap | tert-Butyl 3-(isoquinolin-1-yl)propanoate |
This table presents illustrative reaction conditions for the synthesis of various ester derivatives from this compound.
Synthesis of Amide Derivatives and Peptidomimetics
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the this compound core to various amines, amino acids, or peptide fragments. This creates a diverse library of compounds, including potential peptidomimetics where the isoquinoline (B145761) scaffold mimics a dipeptide unit. The synthesis requires the activation of the carboxylic acid, which can be achieved through various coupling reagents.
Common coupling agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. The choice of reagent can be critical to avoid side reactions and racemization if chiral amines are used.
Common Amide Coupling Strategies:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and improve efficiency.
Uronium/Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid amide bond formation with minimal side products nih.gov.
Acid Chlorides: A two-step approach involves first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct.
Anodic protocols for indirect electrochemical amide bond formation have also been developed, utilizing triphenylphosphine and an iodide mediator for the direct coupling of carboxylic acids and amines under mild conditions quora.com.
Table 2: Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive/Base | Solvent | Typical Conditions |
|---|---|---|---|
| DCC | HOBt, Triethylamine | DCM or DMF | 0 °C to Room Temp |
| HATU | DIPEA | DMF | Room Temp |
| SOCl₂ then Amine | Pyridine | Toluene/DCM | 0 °C to Room Temp |
| TBTU | DIPEA | Acetonitrile (B52724) | Room Temp |
This table outlines common reagent systems for the synthesis of amide derivatives from this compound.
Functionalization of the Isoquinoline Ring System
Modifying the aromatic isoquinoline core allows for fine-tuning of the electronic and steric properties of the molecule. The reactivity of the isoquinoline ring is complex; the pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution.
Halogenation provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The position of halogenation on the isoquinoline ring depends significantly on the reaction conditions.
Electrophilic Halogenation: Under strong acidic conditions (e.g., Br₂ in H₂SO₄), the reaction proceeds on the protonated isoquinolinium salt. The positive charge deactivates the pyridine ring, directing electrophilic attack to the benzene ring, primarily at the C5 and C8 positions nih.gov.
Halogenation via Diazonium Salts: An amino group, introduced at a specific position (see 4.3.2), can be converted to a diazonium salt (using NaNO₂/HCl) and subsequently displaced by a halide in a Sandmeyer reaction.
meta-Halogenation: Recent methods have been developed for the meta-halogenation of pyridines and related azines like isoquinoline. These strategies often involve a temporary dearomatization of the nitrogen-containing ring to form an electron-rich intermediate that can then undergo electrophilic halogenation with sources like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), followed by rearomatization nih.gov.
Nitration: Similar to electrophilic halogenation, nitration of isoquinoline with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) occurs on the protonated species, yielding a mixture of 5-nitro and 8-nitroisoquinoline (B1594253) derivatives nih.gov. For substitution on the pyridine ring, nucleophilic methods can be employed. For instance, nitration at the C1 position, which is occupied by the propanoic acid side chain in the parent molecule, is not direct. However, related isoquinolines can be nitrated at C1 using potassium nitrite (B80452) in DMSO and acetic anhydride (B1165640) nih.gov.
Amination: Direct amination of isoquinoline can be achieved at the C1 position via a Chichibabin-type reaction using reagents like potassium amide in liquid ammonia (B1221849) nih.gov. For other positions, amination is often achieved indirectly. One method is the reduction of a nitro group, which can be introduced as described above. The reduction is typically performed using reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid researchgate.net. Vicarious nucleophilic substitution of hydrogen (VNS) is another strategy for the amination of nitro-activated aromatic rings researchgate.net.
Alkylation: Direct alkylation of the isoquinoline ring can be challenging. However, methods for the C4-alkylation of isoquinolines have been developed. One strategy involves the use of a vinyl ketone as an electrophile and benzoic acid as a nucleophilic reagent in a temporary dearomatization-aromatization sequence researchgate.netarabjchem.orgscielo.org.mx. This method is effective for isoquinolines that are unsubstituted at the C1 position.
Acylation: The Minisci reaction is a powerful tool for the acylation of electron-deficient N-heterocycles like isoquinoline. This radical-based reaction typically involves the generation of an acyl radical from an aldehyde or a related precursor, which then attacks the protonated isoquinoline ring, usually at the C1 position orientjchem.orgnih.gov. Since the C1 position is already substituted in this compound, this reaction would not be directly applicable for further C1 functionalization but illustrates the reactivity of the isoquinoline core.
Modification of the Propanoic Acid Side Chain
The three-carbon side chain offers multiple sites for modification to alter the molecule's length, rigidity, and polarity.
Reactions at the α-Carbon: The carbon atom adjacent to the carboxyl group (α-carbon) is a key target for modification.
Halogenation: The α-carbon can be halogenated via a Hell-Volhard-Zelinsky reaction using Br₂ and a catalytic amount of PBr₃. The resulting α-bromo propanoic acid derivative is a versatile intermediate for nucleophilic substitution, allowing the introduction of various functional groups like hydroxyl, amino, or cyano groups.
Alkylation: After converting the carboxylic acid to an ester, the α-proton can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with an alkyl halide.
Reactions at the β-Carbon: Functionalization at the β-carbon (the carbon attached to the isoquinoline ring) is less direct on the saturated chain. However, analogues can be synthesized from precursors where this position is activated. For instance, a Knoevenagel condensation between isoquinoline-1-carbaldehyde and malonic acid could lead to an unsaturated intermediate, which could then be functionalized at the β-position via Michael addition before reduction of the double bond and decarboxylation.
Chain Elongation and Shortening:
Elongation: The Arndt-Eistert reaction provides a classic method for homologation, converting the carboxylic acid into a derivative with one additional methylene (B1212753) group. This involves converting the acid to an acid chloride, reacting it with diazomethane, and then performing a Wolff rearrangement.
Reduction and Further Modification: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(isoquinolin-1-yl)propan-1-ol, using strong reducing agents like LiAlH₄ or BH₃·THF rsc.org. This alcohol serves as a key intermediate. It can be oxidized to the corresponding aldehyde, used in ether synthesis, or converted to a leaving group (e.g., a tosylate or halide) for subsequent substitution or elimination reactions.
Table 3: Potential Side Chain Modifications
| Modification Type | Reagents/Strategy | Intermediate/Product Feature |
|---|---|---|
| α-Halogenation | Br₂, PBr₃ (cat.) | α-Bromo derivative for further substitution |
| α-Alkylation (via ester) | 1. LDA; 2. R-X | Introduction of alkyl groups at the α-position |
| Reduction to Alcohol | LiAlH₄ or BH₃·THF | Forms 3-(isoquinolin-1-yl)propan-1-ol for further reactions |
| Chain Elongation | Arndt-Eistert Synthesis | Converts propanoic acid to a butanoic acid derivative |
This table summarizes key synthetic strategies for modifying the propanoic acid side chain of the title compound.
Elongation and Shortening of the Alkyl Chain
Modification of the three-carbon alkyl chain of this compound is a fundamental strategy to explore the impact of the spatial relationship between the isoquinoline core and the terminal carboxylic acid group on biological activity.
Chain Elongation:
Standard homologation reactions can be employed to lengthen the alkyl chain. For instance, the Arndt-Eistert reaction provides a classic method for converting a carboxylic acid to its next higher homologue. This process would involve:
Conversion of this compound to its corresponding acid chloride.
Reaction of the acid chloride with diazomethane to form a diazoketone.
Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the chain-extended carboxylic acid, ester, or amide, respectively.
Alternatively, the propanoic acid can be reduced to the corresponding alcohol, converted to a leaving group (e.g., a tosylate or halide), and then subjected to nucleophilic substitution with cyanide, followed by hydrolysis to yield the butanoic acid derivative.
Chain Shortening:
Strategies for shortening the alkyl chain to an acetic acid or formic acid equivalent can also be envisioned. For example, the Barbier-Wieland degradation could be employed. This multi-step process generally involves the conversion of the carboxylic acid to a diphenyl ethylene derivative, followed by oxidative cleavage of the double bond to yield the one-carbon shorter carboxylic acid.
A more direct approach could involve the synthesis of the desired shorter-chain analogues from different starting materials, such as the direct alkylation of a suitable isoquinoline precursor with a two-carbon or one-carbon synthon.
A summary of these potential transformations is presented in the table below.
| Transformation | Reagents/Method | Product |
| Chain Elongation (by one carbon) | 1. SOCl₂ or (COCl)₂2. CH₂N₂3. Ag₂O, H₂O (Wolff rearrangement) | 4-(Isoquinolin-1-yl)butanoic acid |
| Chain Shortening (by one carbon) | Barbier-Wieland degradation | 2-(Isoquinolin-1-yl)acetic acid |
Introduction of Chirality (if applicable)
The structure of this compound itself is achiral. However, chirality can be introduced through various synthetic modifications, which can be crucial for enhancing potency and selectivity for biological targets.
One primary approach is the asymmetric reduction of the isoquinoline ring to a tetrahydroisoquinoline (THIQ) core. The C1 position of the resulting 1-substituted THIQ is a common stereocenter in many biologically active alkaloids. nih.govresearchgate.net This can be achieved through several methods:
Catalytic Asymmetric Hydrogenation: The C=N bond of a 3,4-dihydroisoquinoline (B110456) precursor can be enantioselectively hydrogenated using a chiral catalyst. nih.govresearchgate.net
Chiral Hydride Reducing Agents: The use of chiral borohydride (B1222165) reagents can effect the enantioselective reduction of the imine bond in a dihydroisoquinoline intermediate. nih.govresearchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the dihydroisoquinoline can direct the stereochemical outcome of a subsequent reduction by an achiral reducing agent. nih.govresearchgate.net
Another strategy involves introducing a chiral center on the propanoic acid side chain. For example, asymmetric synthesis could be employed to introduce a substituent at the α- or β-position of the alkyl chain.
| Chiral Modification | Synthetic Strategy | Potential Chiral Product |
| Asymmetric reduction of the isoquinoline ring | Catalytic asymmetric hydrogenation of a 3,4-dihydroisoquinoline precursor | (R)- or (S)-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)propanoic acid |
| Introduction of a stereocenter on the side chain | Asymmetric alkylation of an enolate derived from the propanoic acid ester | (R)- or (S)-2-methyl-3-(isoquinolin-1-yl)propanoic acid |
Heterocyclic Annulation and Cyclization to Form Fused Systems
The bifunctional nature of this compound, possessing both a nucleophilic isoquinoline ring and an electrophilic carboxylic acid group (or its derivatives), allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems.
Intramolecular cyclization reactions can be designed to create new rings fused to the isoquinoline core. For instance, a Friedel-Crafts-type acylation could be envisioned, where the carboxylic acid is converted to an acid chloride and then reacts intramolecularly with the electron-rich benzene portion of the isoquinoline nucleus, particularly if activating groups are present.
Furthermore, the propanoic acid side chain can be elaborated and then cyclized. For example, conversion of the carboxylic acid to an amide, followed by Bischler-Napieralski or Pictet-Spengler type reactions, could lead to the formation of novel polycyclic systems incorporating the isoquinoline moiety. wikipedia.org
The isoquinoline nitrogen can also participate in cycloaddition reactions. For instance, the generation of an isoquinolinium ylide could be followed by a [3+2] cycloaddition with a suitable dipolarophile, leading to dearomatization and the formation of a fused polycyclic system. nih.gov
Research into Structure-Activity Relationship (SAR) Driven Derivatization
While specific SAR studies on this compound are not extensively documented, the principles of SAR can be applied based on studies of analogous structures, such as quinoline (B57606) and isoquinoline derivatives. nih.govnih.govmdpi.com SAR-driven derivatization aims to systematically modify the structure of a lead compound to understand the relationship between chemical structure and biological activity, ultimately leading to the design of more potent and selective molecules.
For this compound, an SAR campaign would typically involve the systematic modification of three key regions:
The Isoquinoline Core: Substituents can be introduced at various positions on the benzene ring of the isoquinoline nucleus. The nature of these substituents (e.g., electron-donating or electron-withdrawing, lipophilic or hydrophilic) can significantly impact target binding and pharmacokinetic properties. For example, in studies of 4-anilino-quinazoline derivatives as EGFR inhibitors, the substitution pattern on the quinazoline ring was found to be critical for activity. mdpi.com
The Propanoic Acid Side Chain: As discussed, the length of the alkyl chain can be varied. Additionally, the carboxylic acid can be replaced with other functional groups, such as amides, esters, sulfonamides, or tetrazoles, to probe interactions with the biological target and to modify physicochemical properties like solubility and cell permeability. For instance, in the development of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, the carboxylic acid was converted to a variety of amides, leading to compounds with potent cytotoxicity against cancer cell lines. nih.govnih.gov
The Linker: The point of attachment and the nature of the linker between the isoquinoline core and the acidic group can be altered. For example, moving the propanoic acid group from the 1-position to other positions on the isoquinoline ring would explore the spatial requirements for biological activity.
A hypothetical SAR exploration is outlined in the table below.
| Region of Modification | Example Modification | Rationale |
| Isoquinoline Core | Introduction of a methoxy group at the 6- or 7-position | To probe for hydrogen bond acceptor interactions and modulate electronics. |
| Propanoic Acid Chain | Conversion of the carboxylic acid to a methyl amide | To assess the importance of the acidic proton and introduce a potential hydrogen bond donor/acceptor. |
| Linker Position | Synthesis of 3-(isoquinolin-3-yl)propanoic acid | To evaluate the importance of the substitution pattern on the isoquinoline ring for target recognition. |
By systematically synthesizing and testing these derivatives, a comprehensive understanding of the SAR can be developed, guiding the design of optimized analogues.
Biological and Pharmacological Investigations of 3 Isoquinolin 1 Yl Propanoic Acid and Its Analogues in Vitro & Mechanistic Focus
In Vitro Enzyme Inhibition Studies
The isoquinoline (B145761) nucleus is a key feature in many enzyme inhibitors, and derivatives of this scaffold have been shown to target a variety of enzymes. nih.govnih.gov
Specific Enzyme Targets and Mechanistic Interactions
Research has identified several enzyme classes that are potently inhibited by isoquinoline derivatives. These include:
Acetylcholinesterase (AChE): Certain isoquinoline derivatives, particularly bisbenzylisoquinoline alkaloids, have demonstrated inhibitory activity against AChE in the micromolar range. nih.gov It is hypothesized that the monomeric moiety of these alkaloids may be crucial for this inhibition. nih.gov
Inhibitor of Apoptosis Proteins (IAPs): A collection of 533 molecules with an isoquinoline skeleton were synthesized and screened for their ability to inhibit IAPs. nih.gov These proteins are often overexpressed in cancer cells and contribute to therapeutic resistance by blocking programmed cell death. nih.gov Specific isoquinoline derivatives have been shown to have a high affinity for the BIR2 domain of IAPs, leading to potent inhibitory activity in biochemical and cellular assays. nih.gov
Rho-kinase: Isoquinoline derivatives have been developed as inhibitors of Rho-kinase, a serine/threonine kinase that plays a role in various cellular processes. google.com
Topoisomerases: Fused pyrrolo[2,1-a]isoquinolines, such as the natural marine lamellarins, are potent inhibitors of topoisomerases and exhibit significant cytotoxic activity against tumor cells. nih.gov
Kinetic Studies of Inhibition
Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For isoquinoline derivatives, these studies have provided insights into their mode of action. For example, the inhibitory activity of isoquinoline derivatives against AChE was determined using the Ellman colorimetric assay, with galanthamine (B1674398) serving as a reference standard. nih.gov In the context of IAP inhibition, two isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of the SKOV3 ovarian cancer cell line with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov
| Compound/Analogue Class | Enzyme Target | Inhibition Data (IC50/Ki) | Assay Method |
| Bisbenzylisoquinoline alkaloids | Acetylcholinesterase (AChE) | Micromolar range | Ellman colorimetric assay |
| Isoquinoline derivative B01002 | Proliferation of SKOV3 cells (related to IAP inhibition) | 7.65 µg/mL | CCK-8 assay |
| Isoquinoline derivative C26001 | Proliferation of SKOV3 cells (related to IAP inhibition) | 11.68 µg/mL | CCK-8 assay |
Receptor Binding Assays (In Vitro)
The ability of isoquinoline derivatives to interact with various receptors has been a key area of investigation, revealing their potential to modulate cell signaling pathways.
Ligand-Receptor Interaction Profiling
In silico and in vitro studies have been employed to profile the binding of isoquinoline alkaloids to various protein targets. For instance, molecular docking studies have shown that the bis-benzylisoquinoline alkaloid oxycanthine has a high binding affinity for the main protease (Mpro) of SARS-CoV-2, with a binding energy of -10.99 kcal/mol. nih.gov Another isoquinoline alkaloid, coptisine, exhibited the best binding affinity towards Mpro with a value of -9.15 kcal/mol in a separate study. nih.gov Furthermore, isoquinoline alkaloids have been shown to bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), with binding affinities in the order of 10^3 to 10^4 L/mol. nih.gov
Competitive Binding Experiments
Competitive binding experiments have been instrumental in characterizing the selectivity and potency of isoquinoline-based compounds. A-425619, a novel isoquinoline derivative, was identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov In competitive binding assays, A-425619 was found to be a competitive antagonist of capsaicin-evoked calcium flux with a pA2 value of 2.5 nM. nih.gov This indicates a direct competition with the agonist for the same binding site on the receptor. nih.gov
| Compound/Analogue | Receptor/Protein Target | Binding Affinity (IC50/pA2/Binding Energy) | Experimental/Computational Method |
| Oxycanthine | SARS-CoV-2 Main Protease (Mpro) | -10.99 kcal/mol | Molecular Docking (AutoDock) |
| Coptisine | SARS-CoV-2 Main Protease (Mpro) | -9.15 kcal/mol | Molecular Docking (Autodock) |
| Jatrorrhizine | Bovine Serum Albumin (BSA) & Human Serum Albumin (HSA) | 10^4 L/mol | Spectroscopic and Molecular Modeling |
| Palmatine | Human Serum Albumin (HSA) | (5.44 ± 0.30) × 10^4 L/mol | Temperature-dependent fluorescence studies |
| A-425619 | Human TRPV1 Receptor | pA2 = 2.5 nM (IC50 = 5 nM) | Calcium flux assay |
Cellular Pathway Modulation Studies in In Vitro Models
The interaction of isoquinoline derivatives with enzymes and receptors translates into the modulation of various cellular pathways, which has been investigated in in vitro models.
Studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells by perturbing the caspase-IAP pathway. nih.gov Specifically, treatment of ovarian cancer cells with isoquinoline derivatives led to a reduction in the protein levels of XIAP, cIAP-1, and survivin, key members of the IAP family. nih.gov This inhibition of IAPs promotes the activity of caspases, the executioner enzymes of apoptosis. nih.gov
Furthermore, the isoquinoline alkaloid berberine (B55584) has been shown to suppress the expression of pro-inflammatory genes such as IL-1β, IL-6, and iNOS by activating the AMPK signaling pathway and inhibiting the phosphorylation of MAPKs in macrophages. dovepress.com Berberine's anti-inflammatory effects also involve the modulation of the Nrf2 and NF-κB pathways. dovepress.com Another isoquinoline derivative, Compound 2, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov
The diverse mechanisms of action observed for isoquinoline analogues highlight the potential of the 3-(Isoquinolin-1-YL)propanoic acid scaffold as a template for designing novel modulators of key cellular pathways implicated in various diseases.
Investigation of Signaling Cascades
The investigation into how a compound like this compound influences intracellular signaling cascades is a critical step in understanding its biological effects. This typically involves treating specific cell lines with the compound and then analyzing key proteins within various pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB) for changes in their activation state, often through phosphorylation.
As of now, there are no specific studies published that detail the effects of this compound on these or other signaling cascades. Research on analogous heterocyclic compounds, however, often reveals modulation of pathways involved in cell proliferation, inflammation, and apoptosis. For instance, inhibitors of Rho-kinase featuring an isoquinolinone core have been studied for their effects on related signaling pathways. nih.gov
Gene Expression Modulation (In Vitro)
To understand the broader impact of a compound on cellular function, researchers analyze its ability to modulate gene expression. This is commonly performed using techniques like quantitative polymerase chain reaction (qPCR) for specific genes or broader transcriptomic analyses such as RNA sequencing.
There is no publicly available data concerning the modulation of gene expression by this compound in any in vitro system. Such a study would reveal which genes and, by extension, which cellular programs are upregulated or downregulated upon treatment, offering clues to the compound's mechanism of action and potential therapeutic applications.
Molecular Mechanism of Action Elucidation
Elucidating the precise molecular mechanism of action involves identifying the direct molecular target of a compound and understanding how their interaction leads to a biological response. This process is fundamental to drug discovery and chemical biology. researchgate.net
The specific molecular mechanism of this compound has not been reported. Research in this area would aim to answer whether the compound acts as an enzyme inhibitor, a receptor agonist or antagonist, or interferes with protein-protein interactions, among other possibilities.
Target Identification and Validation Using Biochemical Approaches
Identifying the specific protein or nucleic acid that a small molecule interacts with is a key objective. Biochemical methods for target identification often involve affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, or chemical proteomics approaches. nih.gov
There are no published studies identifying the biological target(s) of this compound. Validation would subsequently involve confirming the interaction through methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) and demonstrating that modulating the identified target recapitulates the compound's biological effects.
Pharmacological Profiling in Various In Vitro Systems
A comprehensive pharmacological profile is established by testing a compound across a wide range of in vitro assays, including various cell lines (e.g., cancer, immune cells) and isolated enzyme or receptor preparations. This helps to determine the compound's potency, selectivity, and spectrum of activity.
A detailed in vitro pharmacological profile for this compound is not available in the literature. An example of a pharmacological profiling table, which would typically be populated with experimental data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, is shown below for illustrative purposes.
Table 1: Illustrative In Vitro Pharmacological Profile (Note: Data for this compound is not currently available.)
| Assay Type | Target/Cell Line | Parameter | Value |
|---|---|---|---|
| Enzyme Inhibition | Target X Kinase | IC50 | Data not available |
| Cell Proliferation | MCF-7 (Breast Cancer) | GI50 | Data not available |
| Cell Proliferation | A549 (Lung Cancer) | GI50 | Data not available |
| Receptor Binding | Receptor Y | Ki | Data not available |
| Cytokine Release | LPS-stimulated PBMCs | IL-6 IC50 | Data not available |
Structure-Activity Relationship (SAR) Correlations with In Vitro Biological Activities
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogues of a lead compound to determine how specific structural modifications affect its biological activity. nuvisan.com This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties. For example, studies on other 3-arylpropionic acids have shown that modifications to the propionic acid chain can enhance metabolic stability and that substituting the phenyl ring with other heterocycles can modulate activity. nuvisan.com
SAR studies specifically centered on this compound have not been published. Such an investigation would involve creating derivatives by modifying the isoquinoline ring, the propanoic acid chain, and exploring different substitution patterns to correlate structural changes with in vitro activity.
Table 2: Illustrative Structure-Activity Relationship (SAR) Table for Analogues (Note: This table illustrates the format of an SAR study; specific data for analogues of this compound is not available.)
| Compound | R1 Substitution (on Isoquinoline) | R2 Substitution (on Propanoic Acid) | In Vitro Activity (IC50, µM) |
|---|---|---|---|
| This compound | H | H | Data not available |
| Analogue 1 | 7-Chloro | H | Data not available |
| Analogue 2 | H | α-Methyl | Data not available |
| Analogue 3 | 7-Methoxy | α-Methyl | Data not available |
In Vitro Metabolic Stability and Drug-Drug Interaction Research
The metabolic stability of a compound is assessed in vitro to predict its persistence in the body. mdpi.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its rate of degradation. The potential for drug-drug interactions is often initially evaluated by determining if the compound inhibits or induces major cytochrome P450 (CYP) enzymes.
Specific data on the in vitro metabolic stability or drug-drug interaction potential of this compound is not documented. Studies on other isoquinoline alkaloids have shown that their metabolic pathways can vary significantly based on their specific ring structures. A typical metabolic stability assessment would generate data as illustrated in the table below.
Table 3: Illustrative In Vitro Metabolic Stability Data (Note: Data for this compound is not currently available.)
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|---|
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Isoquinolin 1 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing granular insight into the chemical environment of individual atoms.
One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation
One-dimensional NMR is the initial and most crucial step for the structural verification of 3-(isoquinolin-1-yl)propanoic acid.
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants (J-values) providing information about their substitution pattern. The protons of the propanoic acid side chain would be observed in the upfield region. Specifically, two methylene (B1212753) groups (-CH₂-) adjacent to the isoquinoline ring and the carboxylic acid group would likely present as triplets, and their integration values would confirm the presence of two protons in each. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms. For this compound, this would include signals for the nine carbons of the isoquinoline ring, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon would be the most downfield (typically δ 170-185 ppm), while the aromatic carbons would resonate in the δ 120-150 ppm range. The aliphatic methylene carbons would be found in the upfield region of the spectrum.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be necessary for definitive structural confirmation.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Isoquinoline Aromatic CH | 7.0 - 8.5 | 120 - 150 |
| Isoquinoline Quaternary C | - | 125 - 155 |
| -CH₂- (adjacent to isoquinoline) | ~3.0 - 3.5 (triplet) | ~30 - 40 |
| -CH₂- (adjacent to COOH) | ~2.5 - 3.0 (triplet) | ~30 - 40 |
| -COOH | >10 (broad singlet) | 170 - 185 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, cross-peaks would be observed between the two methylene groups of the propanoic acid side chain, confirming their direct linkage. It would also help in assigning the connectivity of the protons within the isoquinoline ring system. nist.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. nist.gov This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. nist.gov For this compound, HMBC would be instrumental in connecting the propanoic acid side chain to the isoquinoline ring by showing a correlation from the methylene protons adjacent to the ring to the C1 carbon of the isoquinoline.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximities between the protons of the side chain and the protons on the isoquinoline ring, helping to define the molecule's preferred conformation. nist.gov
Solid-State NMR for Polymorphic Studies
Detailed experimental studies employing solid-state NMR (ssNMR) for the specific investigation of polymorphism in this compound are not widely available in the public domain. However, ssNMR would be a valuable technique to probe the existence of different crystalline forms (polymorphs). Polymorphs can exhibit different physical properties, and ssNMR, particularly ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning), can distinguish between them by revealing differences in the chemical shifts and line widths of the carbon signals in the solid state.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds that might have the same nominal mass. For C₁₂H₁₁NO₂, the calculated exact mass would serve as a definitive confirmation of its composition.
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure. For this compound, characteristic fragmentation pathways would be expected:
Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of water (18 Da) from the molecular ion.
Cleavage of the propanoic acid chain: Fragmentation could occur along the propanoic acid side chain, leading to ions corresponding to the loss of an ethyl group or other fragments.
Fragmentation of the isoquinoline ring: The stable isoquinoline ring system would also produce characteristic fragment ions, consistent with the known fragmentation patterns of isoquinoline alkaloids.
A hypothetical fragmentation table is provided below.
| m/z Value | Possible Fragment Identity | Fragment Lost |
| [M]+ | Molecular Ion | - |
| [M-45]+ | Ion after loss of COOH | -COOH |
| [M-18]+ | Ion after loss of H₂O | -H₂O |
| 129 | Isoquinolin-1-yl cation | -CH₂CH₂COOH |
| 128 | Isoquinoline radical cation | -CH₂CH₂COOH, -H |
This detailed spectroscopic analysis, combining various NMR and MS techniques, is essential for the unequivocal structural confirmation and in-depth characterization of this compound.
LC-MS/MS for Impurity Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of impurities in pharmaceutical compounds and fine chemicals. For this compound, LC-MS/MS plays a crucial role in developing a comprehensive impurity profile, which is essential for quality control and process optimization.
The method involves separating the target compound from its impurities using liquid chromatography, followed by ionization and mass analysis in two stages. The first stage of mass spectrometry (MS1) isolates the precursor ions of potential impurities, and the second stage (MS2) fragments these ions to generate a characteristic fragmentation pattern, enabling definitive structural elucidation.
Common potential impurities in the synthesis of this compound could include starting materials, reagents, and byproducts from side reactions. For instance, incomplete reaction or degradation could lead to the presence of isoquinoline or other related precursors. Dicarboxylic acids may also be present as byproducts. nih.gov Derivatization techniques, such as amidation with aniline, can be employed to enhance the chromatographic retention and ionization efficiency of the carboxylic acids, allowing for their sensitive detection. nih.govresearchgate.net
Table 1: Representative LC-MS/MS Data for Potential Impurities in this compound
| Potential Impurity | Precursor Ion (m/z) | Product Ions (m/z) |
| Isoquinoline | 130.06 | 102.05, 77.04 |
| 3-(Isoquinolin-1-YL)propenoic acid | 199.06 | 155.06, 128.05 |
| 1-Methylisoquinoline | 144.08 | 115.06, 89.04 |
| Phthalic acid | 167.02 | 123.01, 77.04 |
This table is a representative example and not based on published experimental data for this specific compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The O-H stretch of the carboxylic acid will likely appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is anticipated to be a strong, sharp band around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations of the isoquinoline ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the isoquinoline ring system are expected in the 1650-1450 cm⁻¹ region. irphouse.comnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the isoquinoline moiety are typically strong in the Raman spectrum. irphouse.comresearchgate.net The symmetric C-C stretching of the aliphatic chain and other skeletal vibrations will also be observable.
Table 2: Predicted Key Vibrational Bands for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300-2500 (broad) | Weak | Stretching |
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |
| Aliphatic C-H | 2980-2850 | 2980-2850 | Stretching |
| Carboxylic Acid C=O | 1725-1700 (strong) | Moderate | Stretching |
| Aromatic C=C/C=N | 1650-1450 | 1650-1450 (strong) | Ring Stretching |
| C-O | 1320-1210 | Weak | Stretching |
| O-H Bend | 1440-1395 | Weak | In-plane bending |
This table is a prediction based on characteristic group frequencies and data from analogous compounds. irphouse.comnih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The isoquinoline ring system in this compound contains a conjugated π-electron system, which gives rise to characteristic UV absorptions.
The UV-Vis spectrum of isoquinoline itself typically displays multiple absorption bands corresponding to π→π* transitions. researchgate.netrsc.org The presence of the propanoic acid substituent at the 1-position is expected to cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted isoquinoline, due to its electronic influence on the aromatic system. The spectrum is generally recorded in a solvent such as ethanol (B145695) or methanol.
Table 3: Predicted UV-Vis Absorption Maxima for this compound in Ethanol
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π→π | ~220 | High |
| π→π | ~270 | Moderate |
| π→π* | ~320 | Low |
This table is a prediction based on data for isoquinoline and its derivatives. researchgate.netrsc.org
X-ray Crystallography for Single Crystal Structure Determination
Obtaining suitable single crystals is a prerequisite for this technique. This often involves slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. The resulting crystallographic data would be invaluable for understanding the molecule's structure-property relationships.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.38 |
This table presents hypothetical data for illustrative purposes.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from related substances.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the most common technique for determining the purity of non-volatile organic compounds. For an aromatic carboxylic acid like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. nih.govnih.gov
Method development would involve optimizing several parameters:
Stationary Phase: A C18 or C8 column is typically used.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. The pH of the mobile phase is critical for controlling the retention of the acidic analyte. sielc.comhelixchrom.com
Detection: UV detection is suitable due to the chromophoric isoquinoline ring. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.
Table 5: Representative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temperature | 30 °C |
This table provides a typical starting point for method development. nih.govsielc.comhelixchrom.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be used to identify volatile byproducts or impurities that may be present from the synthesis.
To make the carboxylic acid amenable to GC analysis, a derivatization step is typically required to increase its volatility. youtube.com Silylation, for example with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton into a less polar and more volatile trimethylsilyl (B98337) (TMS) group.
The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification.
Chiral Chromatography for Enantiomeric Purity
The determination of enantiomeric purity is a critical aspect in the characterization of chiral compounds, particularly in the pharmaceutical and fine chemical industries. For this compound, which possesses a chiral center at the C2 position of the propanoic acid chain, chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is the most effective method for separating and quantifying its enantiomers. eijppr.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. sigmaaldrich.com
The successful enantioseparation of this compound relies on selecting an appropriate CSP and optimizing the mobile phase conditions. Given the acidic nature of the carboxyl group and the presence of the isoquinoline moiety, several types of CSPs can be considered.
Potential Chiral Stationary Phases (CSPs):
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used for their broad enantioselectivity. nih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and inclusion into the chiral cavities of the polysaccharide structure. unife.it The isoquinoline ring of the analyte can engage in π-π stacking, while the carboxylic acid can form hydrogen bonds.
Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu A Whelk-O 1 column, for instance, is known for its utility in separating underivatized carboxylic acids. hplc.eu
Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin or vancomycin (B549263) are effective for separating a wide range of molecules, including acidic compounds. sigmaaldrich.comnih.gov The separation mechanism involves multiple interactions, including ionic interactions, hydrogen bonding, and inclusion complexing. sigmaaldrich.com
Anion-exchange type CSPs: Chiral stationary phases such as CHIRALPAK QN-AX and QD-AX, which are based on quinine (B1679958) and quinidine (B1679956) derivatives, are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The primary interaction is an ionic exchange between the protonated tertiary amine of the selector and the deprotonated carboxylic acid of the analyte, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com
Mobile Phase Considerations:
The choice of mobile phase is crucial for achieving optimal separation. Both normal-phase and reversed-phase conditions can be explored.
Normal-Phase Chromatography: Typically employs a non-polar mobile phase like a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). Small amounts of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or an amine, are often added to improve peak shape and resolution. tsijournals.com
Reversed-Phase Chromatography: Utilizes a polar mobile phase, usually a mixture of water and acetonitrile or methanol, with buffers to control the pH. For acidic compounds like this compound, operating at a pH where the carboxylic acid is ionized can be advantageous, especially with ion-exchange type CSPs. chiraltech.com
Supercritical Fluid Chromatography (SFC): This technique, which uses supercritical carbon dioxide as the main mobile phase component, is increasingly popular for chiral separations due to its speed and efficiency. researchgate.net
Detailed Research Findings:
While specific enantioseparation data for this compound is not extensively published, research on analogous aryloxyphenoxypropanoic acids and other acidic chiral compounds provides valuable insights. For example, the successful separation of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid was achieved using a teicoplanin-based CSP. nih.gov Similarly, various β-amino-β-(aryl)propionic acids have been effectively resolved on Pirkle-type columns. tsijournals.com
Based on these precedents, a hypothetical chiral HPLC method for the enantiomeric purity determination of this compound could be developed. The following table illustrates potential chromatographic conditions and expected results.
Table 1: Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H (Amylose derivative) | (R,R)-Whelk-O 1 |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/TFA (80:20:0.1, v/v/v) | n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Temperature | 25 °C | 25 °C |
| Retention Time (Enantiomer 1) | 12.5 min | 15.2 min |
| Retention Time (Enantiomer 2) | 14.8 min | 18.1 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
The validation of such a method would involve assessing its linearity, accuracy, precision, and limits of detection and quantification for the minor enantiomer, ensuring its suitability for quality control purposes. nih.gov The ability to invert the elution order by using a CSP with the opposite chirality (e.g., from (R,R) to (S,S)-Whelk-O 1) can be advantageous for accurately quantifying trace amounts of one enantiomer in the presence of a large excess of the other. hplc.eu
Computational Chemistry and Theoretical Studies of 3 Isoquinolin 1 Yl Propanoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. Such calculations are crucial for understanding the intrinsic characteristics of a compound, including its stability, reactivity, and spectral properties.
HOMO/LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
In a study on a novel synthesized isoquinoline (B145761) derivative, referred to as AHIC, DFT calculations were employed to analyze its electronic properties. The HOMO and LUMO energies were calculated to be -6.08 eV and -1.45 eV, respectively, resulting in an energy gap of 4.63 eV. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.
Similarly, DFT studies on a series of tunable quinoline (B57606) derivatives have provided insights into their electronic properties, including the electrophilicity index, chemical potential, and hardness, which are derived from HOMO and LUMO energies. rsc.org For a series of Schiff base sulfonamide analogues, DFT calculations helped in understanding their electronic characteristics. mdpi.com
Table 1: Frontier Molecular Orbital Energies of a Novel Isoquinoline Derivative (AHIC)
| Parameter | Energy (eV) |
| EHOMO | -6.08 |
| ELUMO | -1.45 |
| Energy Gap (ΔE) | 4.63 |
Data sourced from a study on a novel isoquinoline derivative (AHIC). researchgate.net
Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
For the isoquinoline derivative AHIC, the MEP analysis revealed that the most negative potential is located over the oxygen atoms, indicating these as the primary sites for electrophilic interaction. researchgate.net The hydrogen atoms, in contrast, exhibit a positive electrostatic potential. researchgate.net Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding.
Reaction Pathway Energetics
Theoretical calculations can be used to model reaction pathways and determine the energetics of chemical transformations. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a synthetic route. For instance, in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, DFT calculations were used to predict the site of alkylation, a key step in their synthesis. nih.gov By calculating the energies of the possible intermediates and transition states, researchers can elucidate the most probable reaction pathway.
Molecular Docking Studies for Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.
Prediction of Binding Modes and Affinities
Molecular docking studies have been instrumental in identifying potential biological targets for isoquinoline and quinoline derivatives and in predicting their binding affinities. For example, a series of 5-amino substituted indeno[1,2-c]isoquinolines were synthesized and docked into the active site of topoisomerase I. elsevierpure.com The docking model for the most active compound, 5-piperazinyl indeno[1,2-c]isoquinoline 7f, provided insights into its binding interactions. elsevierpure.com
In another study, quinoline derivatives were designed and evaluated as potential HIV non-nucleoside reverse transcriptase inhibitors. nih.gov Molecular docking was used to assess their binding interactions and affinities, with one compound showing a high docking score of -10.67 kcal/mol. nih.gov For a novel isoquinoline derivative, AHIC, molecular docking studies against Tdp1 and EGFR substrates revealed binding energies of -6.87 and -6.31 Kcal/mol, respectively, suggesting its potential as an anticancer agent. researchgate.net
Docking studies on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives against the epidermal growth factor receptor (EGFR) showed that some compounds exhibited high binding energies, ranging from -19.8 to -24.8 kcal/mol. nih.gov
Table 2: Molecular Docking Results of Various Isoquinoline and Quinoline Derivatives
| Compound/Derivative | Target Protein | Binding Affinity/Docking Score (kcal/mol) |
| Quinoline derivative | HIV Reverse Transcriptase | -10.67 |
| Isoquinoline derivative (AHIC) | Tdp1 | -6.87 |
| Isoquinoline derivative (AHIC) | EGFR | -6.31 |
| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative | EGFR | -19.8 to -24.8 |
Data compiled from various studies on isoquinoline and quinoline derivatives. researchgate.netnih.govnih.gov
Active Site Characterization
Molecular docking not only predicts binding affinity but also provides a detailed picture of the interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For the N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, docking studies revealed interactions with key amino acid residues in the EGFR active site, such as Met 769. nih.gov Similarly, for Schiff base sulfonamide analogues targeting COX-1, docking showed strong hydrogen bond interactions with key amino acids like Gln 192, His 90, and Ser 353. mdpi.com In the case of 2H-thiopyrano[2,3-b]quinoline derivatives docked against the CB1a protein, interactions with amino acids such as ILE-8, LYS-7, and TRP-12 were identified. nih.gov This detailed characterization of the active site binding is crucial for the rational design and optimization of more potent and selective inhibitors.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing detailed insights into the dynamic nature of molecules and their interactions over time. nih.gov For 3-(Isoquinolin-1-YL)propanoic acid, MD simulations are instrumental in understanding its conformational flexibility in a physiological environment and assessing the stability of its complex with potential protein targets.
In a typical MD simulation, the molecule is placed in a simulated box of water molecules, and Newton's laws of motion are applied to all atoms. This allows researchers to observe how the molecule moves, rotates, and changes its shape. The stability of a protein-ligand complex, crucial for predicting binding affinity and residence time, is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. mdpi.com A stable complex will show minimal deviation over the course of the simulation. researchgate.net Another key metric, the Root Mean Square Fluctuation (RMSF), helps identify which parts of the protein or ligand are the most mobile. mdpi.com
MD simulations can elucidate the binding pathways and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's active site. nih.gov This information is invaluable for optimizing lead compounds to enhance their binding affinity and specificity. nih.gov
Table 1: Illustrative Molecular Dynamics Simulation Data for this compound-Protein Complex
This table presents hypothetical data from a 50-nanosecond MD simulation to illustrate the stability analysis of the compound when bound to a target protein.
| Simulation Time (ns) | Ligand RMSD (nm) | Protein Backbone RMSD (nm) | Number of Hydrogen Bonds |
| 0 | 0.00 | 0.00 | 4 |
| 10 | 0.12 | 0.15 | 3 |
| 20 | 0.14 | 0.18 | 4 |
| 30 | 0.13 | 0.17 | 3 |
| 40 | 0.15 | 0.19 | 3 |
| 50 | 0.14 | 0.18 | 4 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are essential for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jocpr.comresearchgate.net
A QSAR study involving this compound would begin with a dataset of its structural analogues and their experimentally measured biological activities (e.g., IC₅₀ values against a specific enzyme). For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties, and steric attributes. wikipedia.org Using statistical methods or machine learning algorithms, a mathematical model is then developed that relates these descriptors to the observed activity. nih.gov
The resulting QSAR equation can be used to predict the biological activities of novel molecules before they are synthesized. wikipedia.org Rigorous validation of the QSAR model is crucial to ensure its predictive power and reliability. jocpr.com
Table 2: Hypothetical QSAR Data for Analogues of this compound
This table provides an example of a dataset that would be used to build a QSAR model.
| Compound ID | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| Analogue 1 | 2.1 | 215.23 | 49.33 | 6.5 | 6.4 |
| Analogue 2 | 2.5 | 229.26 | 49.33 | 6.8 | 6.9 |
| Analogue 3 | 1.9 | 231.21 | 58.56 | 7.1 | 7.0 |
| Analogue 4 | 2.8 | 245.28 | 49.33 | 7.3 | 7.4 |
| Analogue 5 | 2.3 | 247.24 | 67.79 | 7.5 | 7.5 |
In Silico ADME Prediction and Molecular Property Calculations
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development, as unfavorable pharmacokinetics are a major cause of compound failure. nih.gov In silico ADME prediction uses computational models to estimate these properties directly from a molecule's structure, allowing for early-stage screening and optimization. researchgate.netsemanticscholar.org
For this compound, various molecular properties that influence its ADME profile can be calculated. These include molecular weight, lipophilicity (cLogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and aqueous solubility. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. Further computational models can predict more complex endpoints such as human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 family.
Table 3: Predicted Molecular and ADME Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 201.22 g/mol | Favorable for absorption |
| cLogP | 1.85 | Optimal lipophilicity |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | Good potential for cell permeability |
| Hydrogen Bond Donors | 1 | Compliant with drug-likeness rules |
| Hydrogen Bond Acceptors | 3 | Compliant with drug-likeness rules |
| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |
| Human Intestinal Absorption | > 90% | High probability of good absorption |
| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the CNS |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial, as the molecule's three-dimensional shape dictates how it can interact with a biological target. mdpi.com
Computational methods can systematically rotate the flexible bonds of the molecule—primarily the bonds within the propanoic acid side chain—and calculate the potential energy of each resulting conformation. This process allows for the mapping of the molecule's conformational energy landscape. The results identify low-energy, stable conformers that are most likely to exist under physiological conditions. This information is vital for pharmacophore modeling and for understanding the structural requirements for biological activity. The energy landscape can reveal the energetic cost of adopting a specific "bioactive" conformation required for binding to a protein. mdpi.com
Table 4: Relative Energies of Key Conformers of this compound
This table shows hypothetical relative energies for different conformations based on the rotation of the dihedral angle between the isoquinoline ring and the propanoic acid chain.
| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformation Type |
| 0° | 5.8 | Eclipsed (High Energy) |
| 60° | 0.2 | Gauche (Low Energy) |
| 120° | 6.0 | Eclipsed (High Energy) |
| 180° | 0.0 | Anti (Global Minimum) |
| 240° | 5.9 | Eclipsed (High Energy) |
| 300° | 0.3 | Gauche (Low Energy) |
Virtual Screening Applications for Novel Analogue Discovery
Virtual screening (VS) is a computational strategy used in drug discovery to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Using this compound as a starting point, VS can be employed to discover novel analogues with potentially improved properties.
There are two main approaches. In ligand-based virtual screening, the structure of this compound is used as a template to search for other molecules in a database that have a similar shape or share similar physicochemical features. In structure-based virtual screening, a 3D model of a specific protein target is used. nih.gov Compounds from a library are computationally "docked" into the target's binding site, and a scoring function is used to estimate their binding affinity. nih.gov The top-scoring compounds are then selected for experimental testing. This approach can efficiently screen millions of compounds, significantly narrowing the field of candidates for synthesis and biological evaluation. nih.gov
Table 5: Example "Hits" from a Virtual Screening Campaign
This table provides a hypothetical list of compounds identified through a structure-based virtual screen against a target kinase, ranked by their predicted binding affinity (docking score).
| Hit ID | Chemical Name | Docking Score (kcal/mol) | Similarity to Parent |
| ZZY-19 | (Example Name) | -9.8 | High |
| XST-14 | (Example Name) | -9.5 | Medium |
| Cpd-3 | (Example Name) | -9.2 | High |
| Cpd-4 | (Example Name) | -9.1 | Low |
| Cpd-5 | (Example Name) | -8.9 | Medium |
Applications of 3 Isoquinolin 1 Yl Propanoic Acid in Organic Synthesis and Medicinal Chemistry Research
A Key Building Block in Complex Molecule Synthesis
The inherent reactivity of both the isoquinoline (B145761) ring system and the carboxylic acid moiety makes 3-(Isoquinolin-1-YL)propanoic acid a versatile starting material for the synthesis of more intricate molecules. While specific, large-scale syntheses of complex natural products or pharmaceuticals directly employing this acid are not extensively documented in publicly available research, its structure is analogous to similar compounds that are widely used. For instance, related quinoline (B57606) and isoquinoline carboxylic acids are integral to the synthesis of various biologically active compounds. The propanoic acid side chain offers a convenient handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for its incorporation into larger molecular frameworks. Commercial availability from multiple chemical suppliers underscores its utility as a fundamental building block for synthetic chemists.
Contribution to Heterocyclic Chemistry Methodologies
The isoquinoline motif is a privileged scaffold in medicinal chemistry, and methods for its synthesis and functionalization are of significant interest. While research specifically detailing new heterocyclic methodologies developed using this compound is limited, the chemistry of related compounds provides insight into its potential contributions. For example, studies on similar structures, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, demonstrate how the propanoic acid side chain can be readily modified to create a variety of derivatives. nih.govacs.org These modifications, including the formation of amides, esters, and hydrazides, expand the chemical space accessible from the initial scaffold and can lead to the discovery of new heterocyclic systems with diverse properties. nih.govacs.org The reactivity of the isoquinoline ring itself, including electrophilic and nucleophilic substitution reactions, further broadens the scope for developing novel heterocyclic structures.
Precursor to Biologically Active Scaffolds and Chemical Probes
The isoquinoline core is a common feature in a multitude of biologically active compounds, including many natural products and synthetic drugs. Although specific examples of blockbuster drugs derived directly from this compound are not prominent, the structural motif is of high interest in drug discovery. For instance, isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of caspase-3, an enzyme implicated in apoptosis. nih.gov This highlights the potential of the isoquinoline scaffold to serve as a template for the design of new therapeutic agents.
Furthermore, the development of chemical probes—small molecules used to study biological systems—is another area where this compound could be valuable. The ability to functionalize the propanoic acid side chain allows for the attachment of reporter groups, such as fluorescent tags or biotin, which would enable the tracking and identification of the biological targets of the isoquinoline scaffold.
Synthetic Utility in Multi-Step Organic Transformations
The carboxylic acid and the isoquinoline nitrogen of this compound provide two distinct points for chemical modification, making it a useful component in multi-step synthetic sequences. The carboxylic acid can be activated and coupled with a wide range of amines and alcohols to form amides and esters, respectively. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
One common strategy involves multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.govmdpi.com While direct examples involving this compound in MCRs are not readily found in the literature, its structural features are amenable to such reactions. For instance, the carboxylic acid could participate in Ugi or Passerini reactions, leading to the formation of diverse and complex molecular scaffolds.
Development of Lead Compounds and Scaffold Hopping Strategies (pre-clinical research focus)
In preclinical drug discovery, the identification of novel lead compounds with desirable biological activity and drug-like properties is a critical step. The isoquinoline scaffold is a well-established pharmacophore, and derivatives of this compound could be synthesized and screened for a variety of biological targets.
"Scaffold hopping" is a common strategy in medicinal chemistry where the core structure of a known active compound is replaced with a structurally different scaffold to identify new lead compounds with improved properties. The this compound scaffold itself could be a result of such a strategy or could serve as a starting point for further hopping experiments to explore new chemical space and intellectual property opportunities.
Green Chemistry Approaches in the Synthesis and Derivatization of 3 Isoquinolin 1 Yl Propanoic Acid
Solvent-Free Reaction Methodologies
One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free reactions, or solid-state reactions, offer a significant advantage in this regard, often leading to higher yields, shorter reaction times, and simpler work-up procedures.
The synthesis of isoquinoline (B145761) derivatives, the core scaffold of 3-(Isoquinolin-1-YL)propanoic acid, has been successfully achieved under solvent-free conditions. For instance, a one-pot reaction involving isoquinoline, phenacyl bromides, and dialkyl acetylenedicarboxylates has been shown to produce pyrrolo[2,1-a]isoquinoline (B1256269) derivatives in high yields at 50°C without the need for a solvent. nih.gov This approach demonstrates the potential for developing a solvent-free synthesis route for precursors to this compound. The mild reaction conditions and high efficiency of such methods present a significant synthetic advantage. nih.gov
Table 1: Example of Solvent-Free Synthesis of Isoquinoline Derivatives
| Reactants | Conditions | Product | Yield | Reference |
| Isoquinoline, Phenacyl bromide, Dialkyl acetylenedicarboxylate | 50°C, Solvent-free | Dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate | High | nih.gov |
While a direct solvent-free synthesis of this compound has not been extensively reported, the successful application of this methodology to related isoquinoline structures strongly suggests its feasibility. Future research could focus on adapting these solvent-free protocols for the key bond-forming reactions in the synthesis of the target molecule.
Utilization of Renewable and Bio-Based Solvents
When a solvent is necessary, green chemistry principles advocate for the use of renewable and bio-based alternatives to traditional volatile organic compounds (VOCs). These solvents are derived from renewable resources like plants and are often biodegradable and less toxic. mdpi.com
For the synthesis of nitrogen-containing heterocycles like isoquinolines, several bio-based solvents have shown promise. mdpi.com These include glycerol, a byproduct of biodiesel production, and ethyl lactate, derived from the fermentation of corn. rsc.orgmonash.edu Eucalyptol, another bio-based solvent, has also been demonstrated as a viable medium for organic transformations, including the synthesis of N-heterocycles. mdpi.com The use of such solvents can significantly reduce the environmental footprint of a synthetic process. rsc.org
Table 2: Examples of Renewable and Bio-Based Solvents for Heterocycle Synthesis
| Solvent | Source | Potential Application in Isoquinoline Synthesis | Reference |
| Glycerol | Biodiesel byproduct | Michael additions, palladium-catalyzed cross-couplings, and heterocycle syntheses. rsc.org | rsc.org |
| Ethyl Lactate | Corn fermentation | Synthesis of various heterocyclic compounds. monash.edu | monash.edu |
| Eucalyptol | Biomass | One-pot synthesis of imidazol[1,2-a]pyridines and other N-heterocycles. mdpi.com | mdpi.com |
| Water | Natural | Cycloaddition reactions and other organic transformations. mdpi.com | mdpi.com |
The challenge often lies in the limited commercial availability and higher cost of some bio-based solvents. mdpi.com However, as research and investment in this area grow, these barriers are expected to diminish. mdpi.com Exploring the solubility and reactivity of starting materials for this compound in these green solvents could pave the way for more sustainable synthetic routes.
Heterogeneous Catalysis and Recoverable Catalysts
Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry. They offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. This simplifies product purification and reduces waste.
In the context of isoquinoline synthesis, various heterogeneous catalysts have been employed. For example, silica-supported catalysts have been used for the metal-free synthesis of 1,3-oxazinane-2,5-diones, showcasing the potential for solid-supported acid catalysis in related heterocyclic systems. frontiersin.org The synthesis of quinoline (B57606) derivatives has been efficiently catalyzed by inexpensive and readily available FeCl3·6H2O, which can be recovered and reused. tandfonline.com
The mechanism of heterogeneous catalysis typically involves the diffusion of reactants to the catalyst surface, adsorption onto active sites, chemical transformation, desorption of the product, and diffusion of the product away from the surface. youtube.com
Table 3: Examples of Heterogeneous Catalysts in Heterocycle Synthesis
| Catalyst | Reaction Type | Advantages | Reference |
| Silica-supported acid | Intramolecular cyclization | Metal-free, recyclable catalyst. frontiersin.org | frontiersin.org |
| FeCl3·6H2O | Condensation for quinoline synthesis | Inexpensive, readily available, reusable. tandfonline.com | tandfonline.com |
| Copper on carbon | [3+2] cycloaddition for triazole synthesis | Recyclable, efficient in water. frontiersin.org | frontiersin.org |
The development of a robust and recyclable heterogeneous catalyst for the key steps in the synthesis of this compound would represent a significant advancement in the green production of this compound.
Waste Minimization and Byproduct Management Strategies
A key tenet of green chemistry is the minimization of waste at its source. This can be achieved through various strategies, including the use of catalytic reactions, one-pot syntheses, and designing reactions where byproducts are non-toxic or can be repurposed.
One-pot, multicomponent reactions are particularly effective in minimizing waste as they reduce the number of individual steps, purifications, and solvent usage. nih.gov The synthesis of substituted isoquinolines has been achieved through such strategies, for example, by combining a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride in a single pot. nih.gov
Furthermore, reactions that generate benign byproducts like water or nitrogen gas are highly desirable. acs.org For instance, a rhodium(III)-catalyzed cyclization of oximes and diazo compounds to form isoquinoline N-oxides releases only N2 and H2O as byproducts. organic-chemistry.org
Effective byproduct management also involves exploring potential uses for any waste generated. While the ideal is to have no waste, in reality, some byproducts are often unavoidable. In such cases, identifying applications for these byproducts can turn a waste stream into a valuable resource.
Atom Economy and E-Factor Optimization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A higher atom economy indicates a more efficient and less wasteful process.
The E-factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process. It is defined as the total mass of waste generated per mass of product. chembam.com A lower E-factor signifies a greener process.
Table 4: Comparison of Atom Economy for Different Reaction Types
| Reaction Type | General Transformation | Typical Atom Economy | Reference |
| Addition | A + B → C | 100% | rsc.org |
| Rearrangement | A → B | 100% | nih.gov |
| Substitution | A + B → C + D | < 100% | primescholars.com |
| Elimination | A → B + C | < 100% | primescholars.com |
To optimize the atom economy and E-factor in the synthesis of this compound, reactions such as additions and rearrangements should be prioritized over substitutions and eliminations where possible. Catalytic reactions are often highly atom-economical as the catalyst is not consumed in the reaction. nih.gov Careful selection of reagents and reaction pathways is crucial to maximize the incorporation of reactant atoms into the final product and minimize the generation of waste. buecher.de
Energy Efficiency in Synthetic Procedures (e.g., Microwave-Assisted Synthesis)
Improving energy efficiency is another critical aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
Microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds. For example, the synthesis of 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives has been successfully achieved using a one-pot, three-step microwave-assisted method. nih.gov Similarly, the synthesis of various substituted isoquinolines and related fused heterocycles has been expedited through microwave-assisted protocols. nih.gov The use of microwave heating in combination with green solvents or solvent-free conditions can further enhance the environmental performance of a synthetic route. researchgate.net
The application of microwave-assisted synthesis to the key bond-forming steps in the production of this compound could lead to a more energy-efficient and rapid manufacturing process.
Development of Environmentally Benign Reaction Conditions
The development of environmentally benign reaction conditions encompasses a holistic approach that considers all aspects of a chemical process. This includes the use of non-toxic reagents and catalysts, mild reaction temperatures and pressures, and the avoidance of hazardous work-up procedures.
For the synthesis of isoquinoline and quinoline derivatives, several methodologies employing milder and more environmentally friendly conditions have been reported. These include the use of water as a solvent, catalyst-free reactions, and reactions activated by light. frontiersin.orgtandfonline.com For instance, an efficient synthesis of quinoline derivatives has been developed using a non-toxic and inexpensive iron catalyst under mild conditions. tandfonline.com
The selection of starting materials and synthetic routes that avoid the use of protecting groups can also contribute to more benign processes by reducing the number of reaction steps and the amount of waste generated. nih.gov The ultimate goal is to design a synthetic pathway for this compound that is not only efficient and high-yielding but also inherently safer and more sustainable.
Future Research Directions and Emerging Challenges Concerning 3 Isoquinolin 1 Yl Propanoic Acid
Exploration of Novel and Unexplored Synthetic Pathways
The development of efficient and sustainable synthetic routes to 3-(isoquinolin-1-yl)propanoic acid and its derivatives is a paramount objective for future research. While traditional methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are well-established, there is a continuous drive towards discovering more environmentally friendly, cost-effective, and versatile strategies. nih.govnumberanalytics.com
Future synthetic explorations could focus on:
Transition Metal-Catalyzed C-H Functionalization: Recent years have seen a surge in the use of transition-metal catalysts (e.g., rhodium, ruthenium, palladium) for the direct functionalization of C-H bonds. researchgate.netmdpi.com These methods offer an atom-economical approach to introduce the propanoic acid side chain onto the isoquinoline core, potentially bypassing multiple steps required in traditional syntheses. A key challenge lies in achieving high regioselectivity to specifically target the C1 position of the isoquinoline ring.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Future research could investigate novel photoredox-catalyzed reactions to construct the this compound skeleton, offering a greener alternative to conventional methods that often require harsh reagents and high temperatures.
Flow Chemistry: The application of flow chemistry and continuous processing presents an opportunity for the scalable and safe synthesis of isoquinoline derivatives. numberanalytics.com Developing a continuous flow process for this compound could lead to improved yields, reduced reaction times, and enhanced process control, which are critical for industrial applications.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Transition Metal-Catalyzed C-H Functionalization | Atom economy, reduced steps | Regioselectivity, catalyst cost and toxicity |
| Photoredox Catalysis | Mild reaction conditions, green chemistry | Substrate scope, reaction optimization |
| Flow Chemistry | Scalability, safety, process control | Equipment cost, reaction optimization in flow |
Discovery of Undiscovered Biological Activities through High-Throughput Screening (In Vitro)
The isoquinoline scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govamerigoscientific.com High-throughput screening (HTS) of this compound and a library of its derivatives against a diverse panel of biological targets is a crucial step towards uncovering its therapeutic potential. nih.gov
Future research in this area should involve:
Screening against Diverse Target Classes: HTS assays should not be limited to known targets of isoquinoline compounds. Exploring a wide range of enzymes, receptors, and ion channels could reveal novel and unexpected biological activities.
Phenotypic Screening: In addition to target-based screening, phenotypic screening of this compound in various cell-based models can identify compounds that modulate complex cellular pathways, even without prior knowledge of the specific molecular target.
Synergistic Screening: Investigating the compound's activity in combination with known drugs could uncover synergistic effects, leading to the development of more effective combination therapies.
Development of Advanced and Hyphenated Analytical Methodologies
As research into this compound and its analogues progresses, the need for sophisticated analytical techniques for their characterization, quantification, and impurity profiling will become increasingly critical.
Emerging analytical challenges and future directions include:
Regioisomer Separation and Characterization: The synthesis of substituted isoquinolines can often lead to the formation of regioisomers. Developing robust chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), is essential for the separation and unambiguous identification of these isomers.
Trace Analysis in Complex Matrices: For future in vivo studies, sensitive and selective analytical methods will be required to quantify this compound and its metabolites in biological fluids and tissues. Hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be indispensable.
Chiral Analysis: In the context of stereoselective synthesis, the development of chiral chromatographic methods will be necessary to determine the enantiomeric purity of the synthesized compounds.
Application in Novel Chemical Technologies and Materials Science
Beyond its potential pharmacological applications, the unique photophysical and electronic properties of the isoquinoline ring system open up avenues for its use in materials science. amerigoscientific.comnumberanalytics.com
Future research could explore the integration of this compound into:
Organic Light-Emitting Diodes (OLEDs): Isoquinoline-based materials have shown promise as emitters and charge transport materials in OLEDs. numberanalytics.com The propanoic acid functional group offers a handle for further modification and incorporation into polymer backbones for the development of novel emissive materials.
Chemical Sensors: The nitrogen atom in the isoquinoline ring can act as a binding site for metal ions. This property could be exploited to develop fluorescent sensors for the detection of specific metal ions. researchgate.net The propanoic acid group can be used to anchor the molecule to a solid support.
Conductive Polymers: Isoquinoline-based polymers and copolymers are being investigated for their potential in creating conductive materials. amerigoscientific.com The carboxyl group of this compound could serve as a monomer for polymerization reactions.
| Application Area | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive polymers |
| Chemical Sensors | Fluorescent probe for metal ion detection |
| Conductive Polymers | Monomer for polymerization |
Addressing Challenges in Stereoselective Synthesis and Scalability
Many biologically active isoquinoline alkaloids are chiral, and their enantiomers often exhibit different pharmacological profiles. thieme-connect.comnih.gov The development of stereoselective synthetic methods for this compound, should a chiral center be introduced, is a significant future challenge.
Key considerations include:
Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, will be crucial for the enantioselective synthesis of chiral derivatives of this compound. youtube.comchiralpedia.com
Chiral Building Blocks: Utilizing readily available chiral starting materials is another viable strategy for asymmetric synthesis. kb.dk
Scalability: A major hurdle in the practical application of many novel synthetic methods is their scalability. numberanalytics.com Future research must focus on developing synthetic routes that are not only efficient and selective but also amenable to large-scale production without compromising yield or purity.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov The integration of these computational tools into the research of this compound can accelerate progress significantly.
Future applications of AI and ML include:
Predictive Modeling: ML models can be trained on existing data for isoquinoline derivatives to predict the biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and material characteristics of novel analogues of this compound. This can help prioritize the synthesis of the most promising compounds.
De Novo Design: Generative AI models can be employed to design novel isoquinoline-based compounds with desired properties, expanding the chemical space for exploration.
Reaction Prediction and Optimization: AI tools can assist in predicting the outcomes of chemical reactions and optimizing synthetic pathways, saving time and resources in the laboratory. rsc.org
Multi-component Reactions and Diversity-Oriented Synthesis (DOS) Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to structural diversity. acs.orgacs.orgresearchgate.net Similarly, diversity-oriented synthesis (DOS) aims to generate structurally diverse compound libraries for biological screening. cam.ac.uknih.gov
Future research should leverage these strategies to:
Develop Novel MCRs for Isoquinoline Synthesis: Designing new MCRs that can rapidly assemble the this compound scaffold or its complex derivatives would be a significant advancement.
Generate Diverse Compound Libraries: Applying DOS principles to the synthesis of a library of compounds based on the this compound core will provide a rich collection of molecules for high-throughput screening, increasing the chances of discovering novel biological activities. nih.gov
Development of New Fluorescent Probes or Imaging Agents
The development of novel fluorescent probes derived from this compound presents an intriguing, albeit underexplored, avenue of research. The inherent structural features of this molecule, namely the isoquinoline core and the propanoic acid side chain, offer a versatile platform for chemical modification and functionalization to create targeted imaging agents.
The isoquinoline moiety itself can serve as a fluorophore, the part of the molecule responsible for emitting light. The fluorescence of isoquinoline derivatives can be modulated by introducing various substituents onto the aromatic ring system. These modifications can influence key photophysical properties such as the excitation and emission wavelengths, quantum yield (the efficiency of light emission), and Stokes shift (the difference between the maximum excitation and emission wavelengths). For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic structure of the isoquinoline ring, leading to desirable changes in its fluorescence profile.
The propanoic acid side chain of this compound provides a crucial handle for bioconjugation. This carboxylic acid group can be readily coupled to other molecules, such as peptides, antibodies, or small-molecule ligands, that can specifically recognize and bind to biological targets of interest. This targeting strategy is paramount for the development of imaging agents that can selectively accumulate in specific cells, tissues, or even subcellular organelles, thereby providing a clear and specific signal against a low background.
While direct research on the development of fluorescent probes from this compound is not extensively documented, studies on related isoquinoline derivatives offer valuable insights into the potential research directions. For example, research on other isoquinoline-containing compounds has demonstrated their utility in developing probes for detecting metal ions and for bioimaging applications. These studies often involve the synthesis of a library of derivatives with systematic variations in their structure to optimize their fluorescence properties and biological targeting capabilities.
A hypothetical research workflow for developing a fluorescent probe from this compound would likely involve the following steps:
Computational Modeling: Utilizing computational chemistry to predict the photophysical properties of various virtual derivatives of this compound. This can help in prioritizing synthetic targets.
Chemical Synthesis: Synthesizing a series of derivatives with modifications on both the isoquinoline ring and the propanoic acid side chain.
Photophysical Characterization: Thoroughly evaluating the fluorescence properties of the synthesized compounds, including their absorption and emission spectra, quantum yields, and photostability.
Bioconjugation and Targeting: Conjugating the most promising fluorophores to specific biomolecules to create targeted imaging agents.
In Vitro and In Vivo Imaging: Assessing the performance of the developed probes in cell cultures and animal models to validate their imaging capabilities.
The table below outlines hypothetical data for a series of novel fluorescent probes derived from this compound, illustrating the potential range of photophysical properties that could be achieved through chemical modification.
| Compound | Modification | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target |
| Probe-A | Unmodified Core | 320 | 380 | 0.15 | Non-specific |
| Probe-B | Amine group at C4 | 350 | 450 | 0.45 | pH sensor |
| Probe-C | Nitro group at C5 | 340 | 420 | 0.05 | Quenched probe |
| Probe-D | Conjugated to RGD peptide | 320 | 385 | 0.14 | Integrin receptors |
| Probe-E | Conjugated to a glucose analog | 320 | 382 | 0.13 | Glucose transporters |
This structured approach could pave the way for the creation of a new class of fluorescent probes based on the this compound scaffold, with potential applications in a wide range of biomedical research areas.
Q & A
Basic: What synthetic strategies are effective for preparing 3-(isoquinolin-1-YL)propanoic acid?
Methodological Answer:
A common approach involves coupling isoquinoline derivatives with propanoic acid precursors. For example, nucleophilic substitution reactions using 3-bromopropanoic acid and isoquinoline derivatives under basic conditions (e.g., DABCO) can yield the target compound. Optimization of reaction time, solvent (e.g., DMF), and stoichiometry is critical to minimize side products like N-substituted byproducts . Confirm purity via HPLC (>95%) and characterize using H/C NMR and FT-IR for structural validation.
Basic: Which analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify proton environments (e.g., aromatic isoquinoline protons at δ 7.5–9.0 ppm) and carboxylic acid functionality (δ ~12 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass: ~245.095 g/mol) and detects impurities.
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and compare bond lengths/angles with literature data (e.g., Acta Cryst. E65, o2678) .
Basic: How do researchers elucidate the metabolic pathways of this compound in vivo?
Methodological Answer:
- Metabolite Profiling : Administer the compound to model organisms (e.g., mice) and collect urine/plasma. Use LC-MS/MS to identify phase I (oxidation, dehydroxylation) and phase II (glucuronidation, sulfation) metabolites. For example, 3-(4-hydroxyphenyl)propanoic acid and its sulfated/glucuronidated derivatives are common terminal metabolites .
- Microbial Incubation : Simulate colonic metabolism using fecal microbiota to detect degradation products like hydroxybenzoic acid .
Advanced: How can researchers optimize reaction conditions to improve yields of this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of isoquinoline.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions.
- Temperature Control : Reactions at 60–80°C reduce side products while maintaining reagent stability.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .
Advanced: How should contradictions in reported metabolic data (e.g., divergent hydroxylation patterns) be resolved?
Methodological Answer:
- Species-Specific Analysis : Compare metabolism across models (e.g., mice vs. human hepatocytes) to identify interspecies enzyme variations (e.g., CYP450 isoforms).
- Isotope Tracing : Use C-labeled compounds to track carbon flow and distinguish between host vs. microbial metabolism.
- Enzyme Inhibition Studies : Co-administer inhibitors (e.g., sulfotransferase inhibitors) to clarify metabolic pathways. For instance, sulfation of 3-(4-hydroxyphenyl)propanoic acid is mediated by SULT1A3 in humans but not rodents .
Advanced: What computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding affinity with enzymes (e.g., sulfotransferases or cytochrome P450).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QM/MM Calculations : Evaluate electronic interactions (e.g., hydrogen bonding with catalytic residues) using Gaussian08. Validate predictions with experimental data (e.g., NMR coupling constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
